Amyloid b-Protein (1-6) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

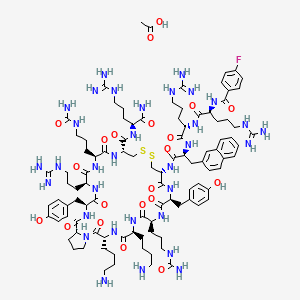

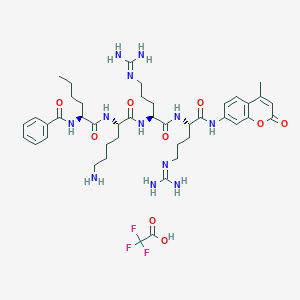

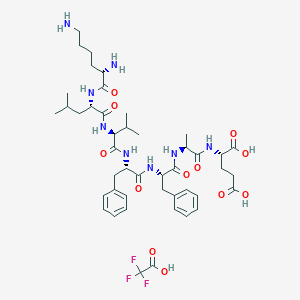

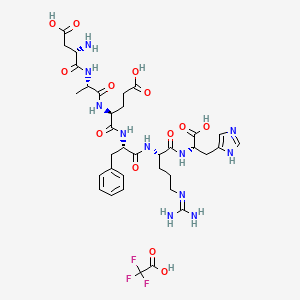

Amyloid b-Protein (1-6) Trifluoroacetate is a compound with the molecular formula C35H48F3N11O13 . It is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .

Synthesis Analysis

Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .Chemical Reactions Analysis

The aggregation of proteins into amyloid fibrils and their deposition into plaques and intracellular inclusions is the hallmark of amyloid disease .Physical And Chemical Properties Analysis

This compound has a molecular weight of 887.8 g/mol . The IUPAC name of this compound is (4S)-4-[[ (2S)-2-[[ (2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[ (2S)-1-[[ (2S)-1-[[ (1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid .Wirkmechanismus

Target of Action

Amyloid β-Protein (1-6) Trifluoroacetate, a fragment of the larger Amyloid β-Protein, primarily targets neurons in the brain . It interacts with neuronal receptors and plays a significant role in the pathogenesis of Alzheimer’s disease .

Mode of Action

The compound interacts with its neuronal targets, leading to both neurotrophic and neurotoxic effects, depending on the neuronal age and the concentration of the β-protein . It is also involved in the maintenance of Aβ homeostasis at the blood-brain barrier (BBB), mediated by two ATP-binding cassette (ABC) transporters (ABCC1 and ABCB1) that facilitate efflux, and the receptor for advanced glycation end products (RAGE) that mediates influx .

Biochemical Pathways

The compound affects the biochemical pathways related to Alzheimer’s disease. The parenchymal accumulation of beta-amyloid (Aβ) characterizes Alzheimer’s disease (AD). The homeostasis of Aβ is maintained by the efflux and influx across the BBB, mediated by ABCC1, ABCB1, and RAGE .

Pharmacokinetics

It is known that the compound can be soluble in dmso .

Result of Action

The interaction of Amyloid β-Protein (1-6) Trifluoroacetate with its neuronal targets can lead to neurotoxic effects, contributing to the neurodegeneration observed in Alzheimer’s disease . It can also lead to neurotrophic effects, promoting the survival, development, and function of neurons .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using AbetaTFA in laboratory experiments are that it is more stable than other Abeta peptides, making it easier to work with. AbetaTFA is also more specific than other Abeta peptides, meaning that it will only bind to certain receptors in the brain, which makes it easier to study the effects of Abeta on the brain. The limitations of using AbetaTFA in laboratory experiments are that it is not as effective as other Abeta peptides at forming amyloid plaques and it is not as specific as other Abeta peptides, meaning that it can bind to other receptors in the brain.

Zukünftige Richtungen

There are a number of potential future directions for research using AbetaTFA. These include further studies into the effects of AbetaTFA on the aggregation of proteins, the formation of amyloid plaques, and the expression of certain genes in the brain. Additionally, further research could be conducted into the effects of AbetaTFA on memory and learning in animal models and the effects of AbetaTFA on the levels of certain neurotransmitters in the brain. Finally, further research could be conducted into the development of new AbetaTFA peptides with increased specificity and stability for use in laboratory experiments.

Synthesemethoden

The synthesis of AbetaTFA is achieved through a process known as solid-phase peptide synthesis (SPPS). This method involves the attachment of the peptide to a solid support, such as a resin or a bead. The peptide is then built up, one amino acid at a time, by adding reagents and activating agents to the solid support. The resulting AbetaTFA peptide is then cleaved from the solid support and purified.

Wissenschaftliche Forschungsanwendungen

AbetaTFA is used in scientific research to study the effects of Abeta on the biochemical and physiological functions of the brain. AbetaTFA has been used to study the effects of Abeta on the aggregation of proteins, the formation of amyloid plaques, and the expression of certain genes in the brain. AbetaTFA has also been used to study the effects of Abeta on memory and learning in animal models.

Biochemische Analyse

Biochemical Properties

Amyloid b-Protein (1-6) Trifluoroacetate, like its parent protein, is involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease . It interacts with various enzymes, proteins, and other biomolecules, contributing to the aggregation of neurotoxic fibrils or globular oligomers .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways related to Alzheimer’s disease. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N11O11.C2HF3O2/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19;3-2(4,5)1(6)7/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38);(H,6,7)/t17-,20-,21-,22-,23-,24-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPBBOOOCLORGQ-QPPIZVESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48F3N11O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.